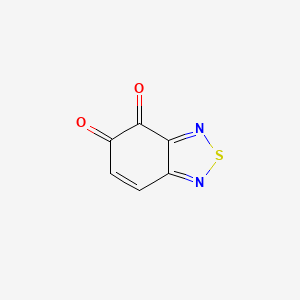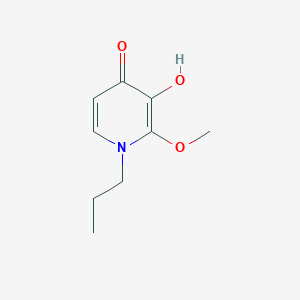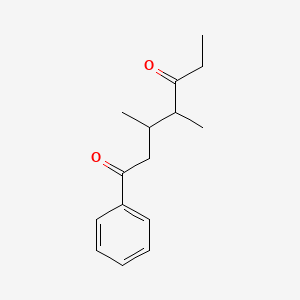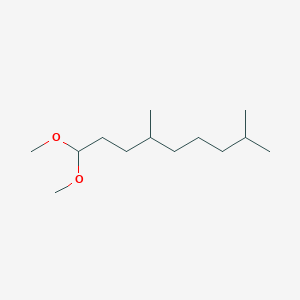
Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol is an organic compound that features a benzene ring substituted with a tert-butyl group, a chlorine atom, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol typically involves the following steps:
Formation of the Benzene Ring Substituents: The tert-butyl group and chlorine atom are introduced to the benzene ring through electrophilic aromatic substitution reactions. For instance, tert-butylbenzene can be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the chlorinated tert-butylbenzene is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Propiedades
Número CAS |
114239-31-5 |
|---|---|
Fórmula molecular |
C14H21ClO6 |
Peso molecular |
320.76 g/mol |
Nombre IUPAC |
acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol |
InChI |
InChI=1S/C10H13ClO2.2C2H4O2/c1-10(2,3)6-4-9(13)7(11)5-8(6)12;2*1-2(3)4/h4-5,12-13H,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
LYDWRZJLDBOQGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(C)(C)C1=CC(=C(C=C1O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)


![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)


![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)



![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)

